molecular formula C14H13N3OS B1416665 5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-24-9

5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1416665
M. Wt: 271.34 g/mol
InChI Key: FMIJYSFQLJIVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of π electrons. The amine group (-NH2) is a basic functional group, and the methoxy group (-OCH3) is an ether group, which is generally unreactive .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole ring might undergo electrophilic substitution reactions, while the amine group could participate in acid-base reactions. The pyridine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the amine group might make the compound basic, and the compound is likely to be solid at room temperature given its molecular complexity .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) synthesized derivatives of 2-aminobenzothiazoles and pyridine, including compounds structurally similar to 5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. They reported variable and modest antimicrobial activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Structures

  • Copper(II)- and Gold(III)-Mediated Cyclization : Schroeder, Hiscock, and Dawe (2017) discussed the synthesis of 2-aminobenzothiazoles through copper(II) and gold(III)-mediated cyclization of thioureas. Their study included the synthesis of structures involving 5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (Schroeder, Hiscock, & Dawe, 2017).

Antibacterial Applications

  • Synthesis and Antibacterial Activity of Triazino-Benzothiazoles : Vartale et al. (2008) synthesized compounds including 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole derivatives, which were screened for antibacterial activity. Their work contributes to understanding the potential applications of benzothiazole derivatives in antibacterial treatments (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research might focus on developing new synthetic routes to this compound, studying its reactivity, or exploring its potential uses .

properties

IUPAC Name

5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIJYSFQLJIVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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